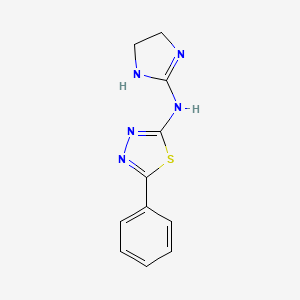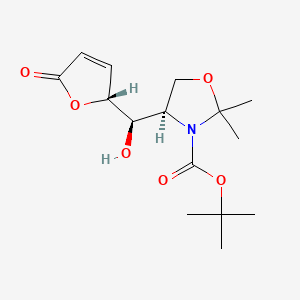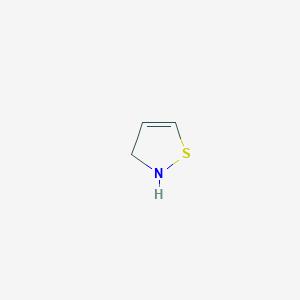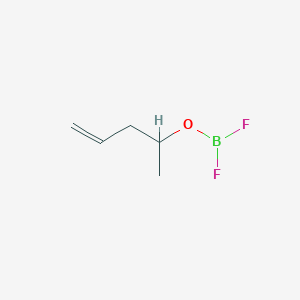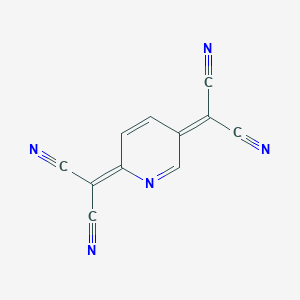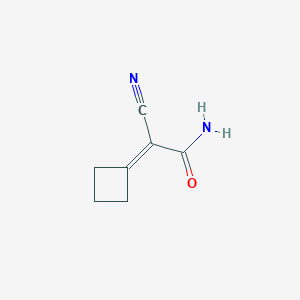![molecular formula C12H27NO9 B14293165 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol CAS No. 125907-93-9](/img/structure/B14293165.png)
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by multiple hydroxyl groups and an amino group, making it highly versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of tris(hydroxymethyl)aminomethane with appropriate aldehydes or ketones under controlled conditions. For instance, an ethanolic solution of tris(hydroxymethyl)aminomethane can be refluxed with the desired aldehyde to form the compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while substitution can produce a variety of amino derivatives.
科学的研究の応用
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol has numerous applications in scientific research:
作用機序
The compound exerts its effects primarily through its functional groups. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in various chemical interactions. As a ligand, it can form complexes with metal ions, influencing their reactivity and stability . Additionally, it can act as a proton acceptor, making it useful in buffering applications .
類似化合物との比較
Similar Compounds
2-Amino-2-hydroxymethyl-propane-1,3-diol: Known for its buffering capacity and use in biological applications.
2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol: Used in similar applications but with different structural properties.
Uniqueness
2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol stands out due to its multiple hydroxyl groups and the presence of an amino group, which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise pH control and complex formation with metal ions.
特性
CAS番号 |
125907-93-9 |
|---|---|
分子式 |
C12H27NO9 |
分子量 |
329.34 g/mol |
IUPAC名 |
2-[bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C12H27NO9/c14-1-10(2-15,3-16)13(11(4-17,5-18)6-19)12(7-20,8-21)9-22/h14-22H,1-9H2 |
InChIキー |
BQUWTHKUYAKIQX-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)(CO)N(C(CO)(CO)CO)C(CO)(CO)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


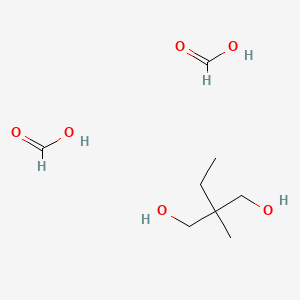
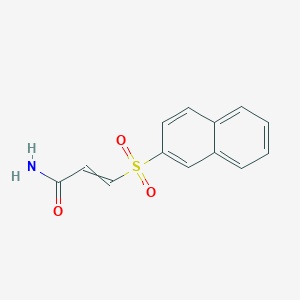
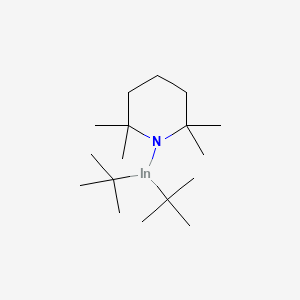
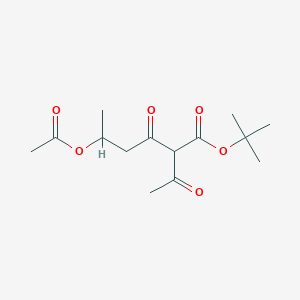
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
